![molecular formula C5H8BrN3 B2498564 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole CAS No. 872265-68-4](/img/structure/B2498564.png)
4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
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Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazoles and related compounds involves regioselective processes and reactions with alkyl halides in the presence of K2CO3 in DMF, leading to the formation of 2-substituted 4-bromo-1,2,3-triazoles in a regioselective manner. Subsequent reactions, such as Suzuki cross-coupling, provide an efficient route to synthesize 2,4,5-trisubstituted triazoles. These processes highlight the versatile synthetic routes available for creating substituted triazoles (Wang et al., 2009).
Molecular Structure Analysis
The molecular structure of related 1,2,3-triazole compounds often features significant intermolecular interactions, such as hydrogen bonds, which contribute to the stabilization of their crystal structures. For example, a study revealed the disordered structure of a triazole compound with the presence of hydrogen-bonded dimers in its crystal, indicating the complexity and variability in the structural arrangement of these molecules (Fun et al., 2009).
Chemical Reactions and Properties
4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazoles undergo various chemical reactions, including N-alkylation and reactions with chloromethyl methyl ether, demonstrating the compound's reactivity and potential for further functionalization. The alkylation process on the triazole nitrogen atoms results in a mixture of isomeric N-ethyl-4-nitro-1,2,3-triazoles, showcasing the chemical versatility of the triazole ring (Voitekhovich et al., 2009).
Scientific Research Applications
Chemical Synthesis and Derivatives
- Trifluoromethyl Sulfones and Perfluoroalkanesulfonamides Synthesis: A study by Meshcheryakov and Shainyan (2004) described the synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole using 4-bromo-methyl-2-phenyl-2H-1,2,3-triazole, demonstrating a method to create derivatives with potential application in developing new materials and chemical reagents Meshcheryakov & Shainyan, 2004.
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Derivatives: A publication by Pokhodylo and Obushak (2019) reported on the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, leading to compounds with potential antimicrobial and antifungal applications Pokhodylo & Obushak, 2019.
Corrosion Inhibition
- Copper Corrosion Inhibition: Sudheer and Quraishi (2013) investigated the inhibition efficiency of triazole derivatives against copper corrosion in hydrochloric acid medium, highlighting the potential of these compounds in industrial applications where corrosion resistance is critical Sudheer & Quraishi, 2013.
Pharmacological Potential
- Novel Triazole Derivatives with Potential Pharmacological Applications: Research into 1,2,4-Triazole derivatives, including those similar in structure to 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, has been explored for their potential in developing new drugs with diverse biological activities. These activities range from antimicrobial to antifungal, showcasing the broad applicability of triazole derivatives in medicinal chemistry Ferreira et al., 2013.
Material Science and Engineering
- Corrosion Protection of Metals: Studies have shown that triazole derivatives are effective in protecting metals from corrosion in various environments, making them valuable for industrial applications where durability and longevity of metal components are paramount Allam, 2007.
Mechanism of Action
, which 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a part of, are a class of five-membered heterocycles containing three nitrogen atoms and two carbon atoms . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety information available indicates that 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
Future Directions
The future directions for research on 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, the development of new synthesis methods and the study of their antimicrobial, antioxidant, and antiviral potential could also be areas of interest .
properties
IUPAC Name |
4-bromo-2-ethyl-5-methyltriazole |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-9-7-4(2)5(6)8-9/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICJDHQCFYTBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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